4-amino-4-(3-fluorophenyl)tetrahydro-2H-thiopyran 1,1-dioxide
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Overview
Description
4-amino-4-(3-fluorophenyl)tetrahydro-2H-thiopyran 1,1-dioxide is a chemical compound with the molecular formula C11H14FNO2S and a molecular weight of 243.3 g/mol This compound is characterized by the presence of a tetrahydrothiopyran ring, which is a six-membered ring containing sulfur, and an amino group attached to the fourth carbon
Preparation Methods
The synthesis of 4-amino-4-(3-fluorophenyl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 3-fluorobenzaldehyde and tetrahydrothiopyran.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including condensation and cyclization.
Oxidation: The intermediate is then subjected to oxidation reactions using oxidizing agents like hydrogen peroxide or manganese dioxide to introduce the dioxide functionality.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-amino-4-(3-fluorophenyl)tetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the dioxide group to other sulfur-containing functionalities.
Condensation: The compound can undergo condensation reactions with other molecules to form larger, more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-amino-4-(3-fluorophenyl)tetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-4-(3-fluorophenyl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar compounds to 4-amino-4-(3-fluorophenyl)tetrahydro-2H-thiopyran 1,1-dioxide include:
4-amino-4-(3-chlorophenyl)tetrahydro-2H-thiopyran 1,1-dioxide: Similar structure with a chlorine atom instead of fluorine.
4-amino-4-(3-bromophenyl)tetrahydro-2H-thiopyran 1,1-dioxide: Similar structure with a bromine atom instead of fluorine.
4-amino-4-(3-methylphenyl)tetrahydro-2H-thiopyran 1,1-dioxide: Similar structure with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-(3-fluorophenyl)-1,1-dioxothian-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2S/c12-10-3-1-2-9(8-10)11(13)4-6-16(14,15)7-5-11/h1-3,8H,4-7,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQVGZCEIGHWGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(C2=CC(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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